This compound can be found in various chemical databases, including PubChem, where it is identified by the molecular formula and has a unique identifier (CID 82267707) . Its classification falls under carboxylic acids, phenolic compounds, and aromatic compounds due to the presence of both a carboxylic acid functional group and a substituted phenyl ring.
The synthesis of 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid typically involves several steps that may include:
A typical method involves:
The molecular structure of 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid can be described as follows:
3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid exhibits various chemical reactivity due to its functional groups:
The mechanism of action for 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid largely depends on its application in biological systems:
The physical and chemical properties of 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid are crucial for understanding its behavior in various environments:
3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid has potential applications across various scientific fields:
Actinomycetes, particularly marine-derived strains, are prolific producers of structurally diverse halogenated natural products. Among these, chlorinated phenylpropanoic acid derivatives represent a structurally unique class of microbial metabolites. These compounds feature a phenylpropanoic acid backbone substituted with chlorine and hydroxyl groups at specific positions on the aromatic ring. The biosynthesis of such derivatives occurs through specialized metabolic pathways in actinomycetes, where halogenation is a key tailoring step. The enzymatic machinery enables regioselective chlorine incorporation, often at electronically activated positions on the phenyl ring, such as ortho or para to existing hydroxyl groups [3].
The core phenylpropanoic acid scaffold is derived from the shikimate pathway, which provides precursors like phenylpyruvate. Subsequent enzymatic modifications, including reductive steps to form propanoic acid chains and oxidative halogenation, yield the final chlorinated derivatives. Actinomycetes employ halogenase enzymes that utilize biosynthetic precursors (e.g., chloride ions abundant in marine environments) to install chlorine atoms. This biosynthetic capability is ecologically significant, as halogenation often enhances the bioactivity of secondary metabolites, providing competitive advantages to the producing microorganisms in marine niches [3] [10].
Table 1: Representative Chlorinated Phenylpropanoic Acid Derivatives from Actinomycetes
Compound | Producing Strain | Halogenation Pattern |
---|---|---|
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Streptomyces coelicolor LY001 | 3,5-Dichloro, 4-hydroxy |
3-(3-Chloro-4-hydroxyphenyl)propanoic acid | Streptomyces coelicolor LY001 | 3-Chloro, 4-hydroxy |
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Streptomyces coelicolor LY001 | 3,5-Dichloro, 4-hydroxy (methylated) |
Marine-derived Streptomyces coelicolor strain LY001, isolated from the Red Sea sponge Callyspongia siphonella, is a significant source of halogenated phenylpropanoic acid derivatives. This strain produces three novel chlorinated compounds: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), its methyl ester (2), and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3). These represent the first documented natural chlorinated phenylpropanoic acid derivatives [2] [3].
The fermentation and purification processes involve cultivating the actinomycete in nutrient-rich marine-based media, followed by solvent extraction and chromatographic fractionation. Structural elucidation relies on nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS), confirming the regiochemistry of chlorine substitution and the presence of the propanoic acid side chain. The chlorination pattern in these compounds—meta and para positions relative to the hydroxyl group—suggests enzymatic specificity during biosynthesis. The marine sponge association implies potential ecological roles for these metabolites, such as chemical defense or interference with competing microorganisms [2].
Table 2: Bioactive Chlorinated Phenylpropanoic Acids from Marine Streptomycetes
Metabolite | Molecular Formula | Antimicrobial Activity (MIC Range) |
---|---|---|
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | C₉H₈Cl₂O₃ | Escherichia coli: 16–250 µg/mL; Staphylococcus aureus: 16–250 µg/mL |
3-(3-Chloro-4-hydroxyphenyl)propanoic acid | C₉H₉ClO₃ | Selective activity against Gram-positive bacteria |
Chlorine incorporation into aromatic metabolites is catalyzed by specialized halogenase enzymes. Flavin-dependent halogenases (FDHs) and non-heme iron, α-ketoglutarate-dependent halogenases are the primary enzymatic machinery responsible for regioselective chlorination. FDHs utilize flavin adenine dinucleotide (FADH₂) and molecular oxygen to generate hypochlorous acid (HOCl), which serves as an electrophilic chlorinating agent. These enzymes exhibit strict regioselectivity, targeting activated aromatic rings (e.g., phenol or aniline derivatives) where electron density facilitates electrophilic substitution [3] [10].
In Streptomyces coelicolor LY001, genetic analysis reveals biosynthetic gene clusters encoding halogenases alongside genes for phenylpropanoid precursor synthesis. The halogenase in this pathway likely chlorinates the 4-hydroxyphenylpropanoic acid scaffold at the meta position relative to the hydroxyl group. This step occurs after the formation of the core phenylpropanoic acid structure, indicating a late-stage tailoring modification. Marine actinomycetes possess adaptations allowing them to utilize seawater-derived chloride ions efficiently, with halogenase activity modulated by environmental chloride concentrations [3] [10].
The enzymatic chlorination enhances bioactivity by increasing compound electrophilicity and membrane permeability. For example, the antimicrobial potency of chlorinated phenylpropanoic acids against Escherichia coli and Staphylococcus aureus correlates with chlorine-induced changes in molecular lipophilicity, facilitating interactions with bacterial membranes or intracellular targets [2] [3].
Table 3: Key Enzymes Involved in Halogenation of Aromatic Metabolites
Halogenase Type | Cofactor Requirements | Catalytic Mechanism | Regioselectivity |
---|---|---|---|
Flavin-dependent halogenases (FDHs) | FADH₂, O₂, Cl⁻ | Electrophilic chlorination via HOCl | Ortho/para to activating groups |
Non-heme iron, α-ketoglutarate-dependent | Fe²⁺, α-ketoglutarate, O₂, Cl⁻ | Radical chlorination | Aliphatic carbons or electron-deficient sites |
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